molecular formula C17H21NO3S B223350 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide

4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B223350
M. Wt: 319.4 g/mol
InChI Key: ZOGWHIKLHMNLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white crystalline solid that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrases. These enzymes play a crucial role in various physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of these enzymes can lead to a disruption of these processes, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases. It has also been shown to have potential anticancer activity, as it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against certain enzymes and its potential anticancer activity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. These include:
1. Further studies to understand its mechanism of action and its potential therapeutic applications.
2. Studies to optimize the synthesis method to improve the yield and purity of the compound.
3. Studies to evaluate its toxicity and potential side effects.
4. Studies to evaluate its efficacy in animal models and clinical trials.
5. Studies to explore its potential use in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits potent inhibitory activity against certain enzymes and has potential anticancer activity. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. It has also been shown to have potential anticancer activity, as it can inhibit the growth of cancer cells.

properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-ethoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-4-21-17-11-10-16(12-13(17)2)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-12,14,18H,4H2,1-3H3

InChI Key

ZOGWHIKLHMNLQE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C

Origin of Product

United States

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